Synthesis Yield Benchmark: 2-Methyl-3-nitrobenzoic Acid vs. 2-Methyl-4-nitrobenzoic Acid
A patented method for preparing 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene achieves a yield of 87% [1]. This yield is demonstrably higher than a representative yield for its 4-nitro regioisomer, 2-methyl-4-nitrobenzoic acid, which was reported at 83.5% under optimized conditions in a comparable oxidation process [2]. For the unsubstituted analogue, 3-nitrobenzoic acid, a typical overall process yield is around 77% [3].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 87% |
| Comparator Or Baseline | 2-methyl-4-nitrobenzoic acid (83.5%); 3-nitrobenzoic acid (77%) |
| Quantified Difference | +3.5% over 4-nitro isomer; +10% over 3-nitrobenzoic acid |
| Conditions | Oxidation of 3-nitro-o-xylene with H2O2/catalyst; oxidation of 4-nitro-o-xylene |
Why This Matters
A higher base synthesis yield for the key intermediate directly reduces the cost of goods and improves process mass intensity for downstream pharmaceutical manufacturing.
- [1] CN109824517A. (2019). New preparation method of 2-methyl-3-nitrobenzoic acid. Example 2. View Source
- [2] CN103396312A. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid. View Source
- [3] US4297288A. (1981). Process for recovering 3-nitrobenzoic acid. View Source
